

# A Technical Guide to the Thermochemical Landscape of 3-chloro-N-methylbenzamide

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## Compound of Interest

Compound Name: 3-chloro-N-methylbenzamide

Cat. No.: B168876

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## Abstract

Substituted benzamides are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to neuroscience.<sup>[1][2]</sup> A thorough understanding of their physicochemical properties is paramount for the successful translation of these molecules from laboratory curiosities to viable drug candidates. Thermochemical data, including enthalpies of formation, combustion, and sublimation, are critical for predicting a compound's stability, shelf-life, dissolution behavior, and formulation feasibility. This guide provides a comprehensive framework for understanding and determining the thermochemical properties of **3-chloro-N-methylbenzamide**. Due to the current scarcity of published experimental data for this specific compound, this document synthesizes field-proven experimental methodologies and high-accuracy computational protocols, leveraging data from analogous structures to provide a robust predictive and analytical framework. We present detailed, step-by-step protocols for key experimental techniques and computational workflows, designed to equip researchers with the tools necessary to generate reliable and reproducible thermochemical data.

## The Imperative of Thermochemical Data in Pharmaceutical Development

The journey of a drug from discovery to market is contingent on a detailed map of its chemical and physical properties. Thermochemical parameters are fundamental coordinates on this map. The standard molar enthalpy of formation ( $\Delta_f H^\circ_m$ ) governs the energetic stability of the molecule. The enthalpy of sublimation ( $\Delta_{gr} H^\circ_m$ ), directly related to the compound's vapor pressure, is a critical parameter for assessing material loss during storage and processing, and it influences dissolution rates.<sup>[3][4]</sup> For instance, materials with low vapor pressure are less prone to atmospheric accumulation, a key consideration for safety and environmental impact assessments required by regulatory bodies like the EPA and ECHA.<sup>[5][6]</sup> The enthalpy of fusion ( $\Delta_{cr} H^\circ_m$ ) provides insight into the compound's melting behavior and crystal lattice energy. Collectively, these data points are indispensable for crystal engineering, pre-formulation studies, and ensuring the long-term stability and efficacy of an active pharmaceutical ingredient (API).

## Experimental Determination of Core Thermochemical Parameters

While specific experimental values for **3-chloro-N-methylbenzamide** are not readily available in the literature, the protocols for their determination are well-established through extensive studies on related benzamides.<sup>[7][8]</sup> The

following sections detail the gold-standard methodologies that form a self-validating system for acquiring high-quality thermochemical data.

## Enthalpy of Formation via Combustion Calorimetry

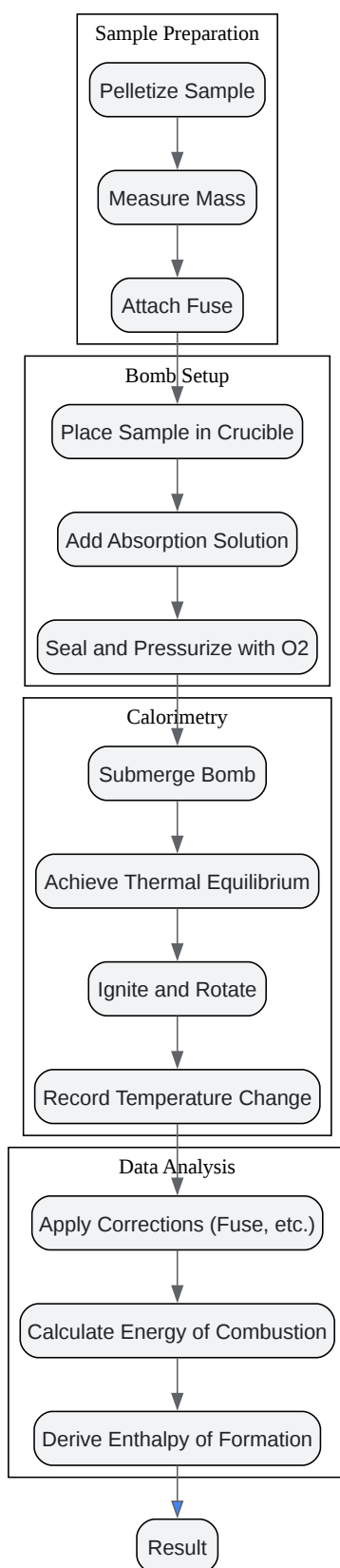
The standard enthalpy of formation in the condensed state is most accurately determined by measuring the enthalpy of combustion ( $\Delta_c H^\circ_m$ ) using a rotating-bomb calorimeter. This technique is the definitive method for organic compounds containing elements like chlorine.

**Causality of Experimental Choice:** A rotating bomb is crucial for chlorine-containing compounds to ensure that the combustion products, primarily HCl, fully dissolve in the initial bomb solution (e.g., arsenious oxide solution), leading to a well-defined final state and an accurate energy measurement.

### Experimental Protocol: Rotating-Bomb Combustion Calorimetry

- **Sample Preparation:** A pellet of **3-chloro-N-methylbenzamide** (approx. 0.5-1.0 g) is prepared with known mass. A paraffin oil fuse of known mass and combustion energy is used to ensure ignition.
- **Bomb Setup:** The sample is placed in a platinum crucible inside the calorimetric bomb. A precise volume of a suitable solvent (e.g., water or arsenious oxide solution) is added to the bomb to absorb the acidic combustion gases.
- **Pressurization:** The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
- **Calorimetry:** The bomb is submerged in a known mass of water in the calorimeter's isopereibol jacket. The system is allowed to reach thermal equilibrium.
- **Ignition & Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the water is meticulously recorded at short intervals until the system reaches a final, stable temperature. The bomb is rotated throughout the experiment to ensure complete dissolution of gaseous products.
- **Analysis:** The energy equivalent of the calorimeter is determined using a standard substance (e.g., benzoic acid). The gross heat of combustion is calculated from the corrected temperature rise.
- **Correction and Calculation:** Corrections are applied for the fuse, nitric acid formation, and unburned carbon. The standard specific energy of combustion is calculated and used to derive the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation using Hess's Law.

### Workflow Visualization: Combustion Calorimetry



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Caption: Workflow for determining enthalpy of formation.

## Enthalpy of Sublimation via Knudsen Effusion

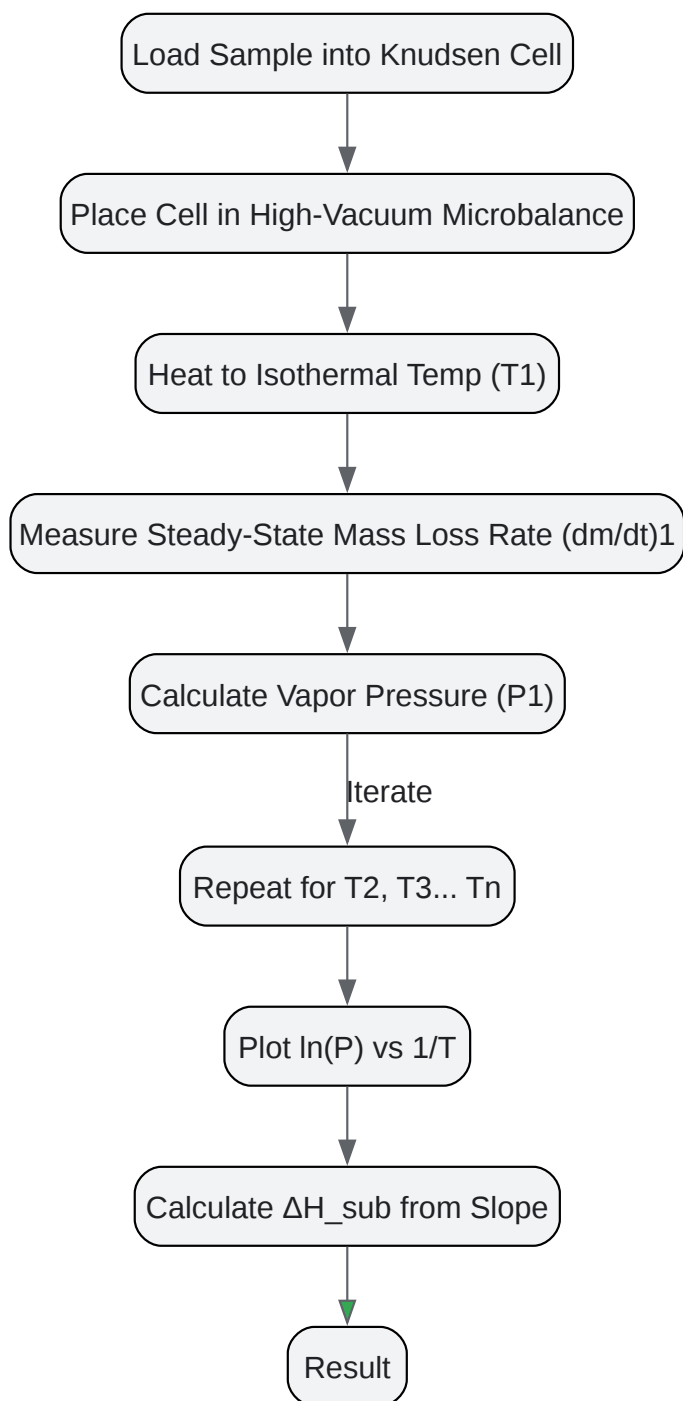
The enthalpy of sublimation, a measure of the energy required for a solid to transition directly to a gas, is derived from vapor pressure measurements at different temperatures. The Knudsen effusion method is a highly sensitive technique for materials with very low vapor pressures, making it ideal for pharmaceutical compounds.[6][9] This dynamic gravimetric technique is approved by the OECD under Guideline 104.[4][5]

**Causality of Experimental Choice:** The Knudsen effusion method operates under high vacuum, allowing for the measurement of extremely low mass loss rates corresponding to low vapor pressures typical of crystalline organic solids at ambient and slightly elevated temperatures.[3] This sensitivity is crucial for constructing an accurate Clausius-Clapeyron plot.

### Experimental Protocol: Knudsen Effusion Method

- **Cell Preparation:** A small sample (1-10 mg) of **3-chloro-N-methylbenzamide** is placed into a Knudsen cell, which is a small container with a precisely machined orifice of known area.
- **System Setup:** The cell is placed inside a high-vacuum chamber containing an ultra-sensitive microbalance. The system is evacuated to a pressure below  $10^{-3}$  Torr.
- **Isothermal Measurement:** The sample is heated to a desired constant temperature. The mass of the cell is continuously monitored.
- **Mass Loss Rate:** As the sample sublimes, vapor effuses through the orifice. The rate of mass loss ( $dm/dt$ ) at a given temperature ( $T$ ) is recorded once a steady state is reached.
- **Vapor Pressure Calculation:** The vapor pressure ( $P$ ) is calculated using the Knudsen equation:  $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$  where  $A$  is the orifice area,  $R$  is the universal gas constant, and  $M$  is the molar mass of the sample.
- **Temperature Variation:** Steps 3-5 are repeated at several different temperatures to obtain a series of ( $P$ ,  $T$ ) data points.
- **Enthalpy Calculation:** The enthalpy of sublimation ( $\Delta_{\text{gcr}}H^{\circ}\text{m}$ ) is determined from the slope of the Clausius-Clapeyron plot ( $\ln(P)$  vs.  $1/T$ ), as described by the relation:  $d(\ln P)/d(1/T) = -\Delta_{\text{gcr}}H^{\circ}\text{m} / R$

### Workflow Visualization: Knudsen Effusion Method



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Caption: Workflow for sublimation enthalpy determination.

## Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion is determined by measuring the heat flow into a sample during its solid-to-liquid phase transition. DSC is a rapid and reliable method for this purpose.<sup>[10]</sup>

#### Experimental Protocol: Differential Scanning Calorimetry

- **Sample Encapsulation:** A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.
- **Thermal Program:** The cell is heated at a constant rate (e.g., 5-10 K/min) under an inert nitrogen atmosphere.
- **Data Acquisition:** The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts.
- **Data Analysis:** The onset of the peak is taken as the melting temperature. The area under the peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion ( $\Delta_{\text{cr}}H^{\circ}_{\text{m}}$ ).

## Computational Thermochemistry: A Predictive and Validating Tool

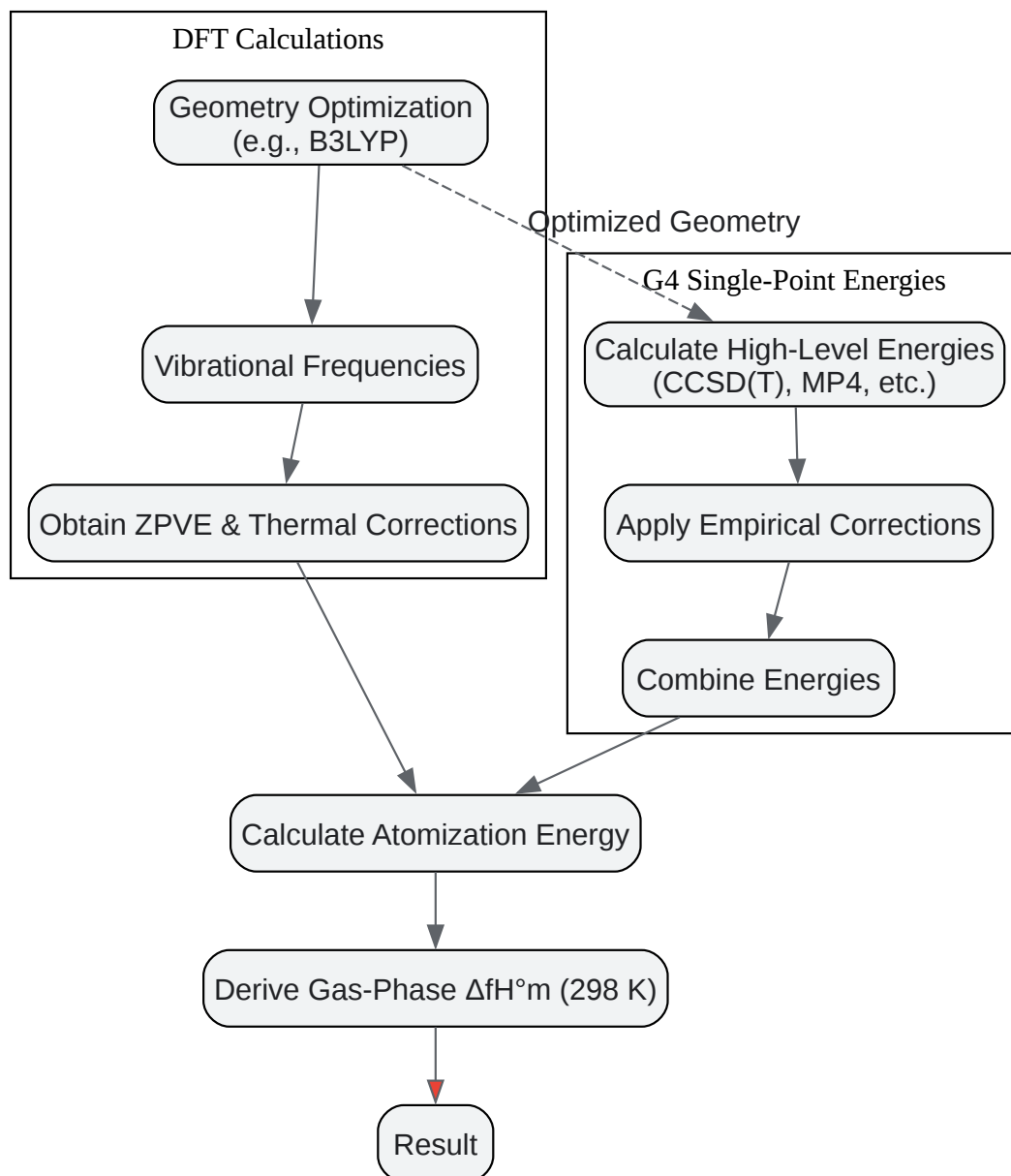
When experimental data is absent, or as a means of mutual validation, high-accuracy quantum chemical calculations are indispensable.<sup>[7]</sup> For substituted benzamides, composite methods like Gaussian-4 (G4) theory have demonstrated remarkable accuracy in predicting gas-phase enthalpies of formation.<sup>[11]</sup>

**Causality of Method Choice:** G4 theory is a composite method that approximates a very high-level calculation by combining results from several lower-level calculations. This approach systematically corrects for deficiencies in basis sets and electron correlation treatments, yielding results often within "chemical accuracy" ( $\pm 4$  kJ/mol) of experimental values for molecules of this size.

#### Computational Protocol: G4 Method

- **Geometry Optimization:** The molecular structure of **3-chloro-N-methylbenzamide** is optimized using a reliable DFT method (e.g., B3LYP with a 6-31G(2df,p) basis set).
- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level of theory to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- **High-Level Single-Point Energies:** A series of single-point energy calculations are performed on the optimized geometry using more demanding levels of theory and larger basis sets as prescribed by the G4 protocol.
- **Energy Combination:** The results are combined in a predefined linear combination, including empirical higher-level corrections, to yield a highly accurate total electronic energy at 0 K.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 298.15 K ( $\Delta_{\text{f}}H^{\circ}_{\text{m}}(\text{g})$ ) is calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the molecule's total energy and adding the sum of the well-known experimental enthalpies of formation of the gaseous atoms.

## Workflow Visualization: Computational Thermochemistry

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Caption: Workflow for G4 computational thermochemistry.

## Data Synopsis and Comparative Analysis

While direct experimental thermochemical data for **3-chloro-N-methylbenzamide** is pending, we can compile computed properties and compare them with established data for structurally related compounds to frame our expectations.

Table 1: Computed Physical Properties for **3-chloro-N-methylbenzamide**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO	PubChem[12]
Molecular Weight	169.61 g/mol	PubChem[12]
XLogP3	2.4	PubChem[12]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem[12]

| CAS Number | 18370-10-0 | PubChem[12] |

Table 2: Experimental Thermochemical Data for Analogous Compounds (at 298.15 K)

Compound	$\Delta_f H^\circ_m(\text{cr})$ (kJ/mol)	$\Delta_{\text{gr}} H^\circ_m$ (kJ/mol)	$\Delta_f H^\circ_m(\text{g})$ (kJ/mol)	Reference
Benzamide	-193.3 ± 0.8	92.4 ± 0.5	-100.9 ± 1.2	NIST WebBook[13]
3-Methylbenzamide	-232.0 ± 1.5	100.8 ± 0.9	-131.2 ± 1.8	J. Phys. Chem. A[7]

| 4-Methylbenzamide | -234.3 ± 1.4 | 105.7 ± 1.0 | -128.6 ± 1.7 | J. Phys. Chem. A[7] |

Structure-Property Insights: The data in Table 2 provide a valuable benchmark. The substitution of a methyl group on the benzamide ring generally leads to a more negative (more stable) condensed-phase enthalpy of formation and a higher enthalpy of sublimation. The introduction of a chlorine atom, as in **3-chloro-N-methylbenzamide**, is expected to further modulate these values. Based on general structure-property relationships for substituted benzenes, the chloro-substituent will likely make the enthalpy of formation more negative compared to N-methylbenzamide.[8] The N-methylation, compared to a primary amide, can disrupt intermolecular hydrogen bonding, which may affect the sublimation and fusion enthalpies. A combination of the experimental and computational workflows described herein is necessary to precisely quantify these effects.

## Conclusion and Path Forward

This technical guide has outlined a comprehensive, field-proven strategy for the definitive determination of the thermochemical properties of **3-chloro-N-methylbenzamide**. While direct experimental data is not yet published, the necessary methodologies are robust and well-understood.

For researchers and drug development professionals, the path forward is clear:

- **Experimental Determination:** Employ the detailed protocols for rotating-bomb calorimetry, Knudsen effusion, and DSC to obtain accurate, high-quality experimental data for the enthalpies of formation, sublimation, and fusion.
- **Computational Validation:** Concurrently, perform high-accuracy G4 or similar-level quantum chemical calculations to derive the gas-phase enthalpy of formation.
- **Integrated Analysis:** A comparison of the experimental and computational results provides a powerful, self-validating system. The gas-phase enthalpy of formation from computation can be combined with the experimental enthalpy of



sublimation to predict the condensed-phase enthalpy of formation ( $\Delta_f H^\circ m(cr) = \Delta_f H^\circ m(g) - \Delta_{gr} H^\circ m$ ), which can then be directly compared with the value obtained from combustion calorimetry.

By rigorously applying this integrated approach, the scientific community can establish a complete and reliable thermochemical profile for **3-chloro-N-methylbenzamide**, paving the way for its informed and successful application in pharmaceutical development.

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